1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Description

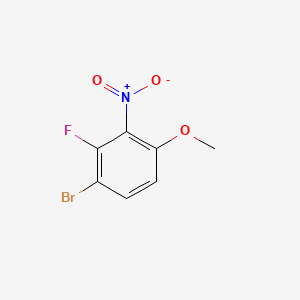

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJAOMRFFXQENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718324 | |

| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-80-6, 1518996-49-0 | |

| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS-5745 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited for the development of novel compounds. This guide outlines a proposed synthetic pathway, provides estimated physicochemical properties, and details a hypothetical experimental protocol for its preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through the electrophilic nitration of a suitable precursor, 1-bromo-2-fluoro-4-methoxybenzene. The directing effects of the substituents on the benzene ring are crucial for achieving the desired regioselectivity. The methoxy group at the C-4 position is a strong activating, ortho, para-directing group. The fluorine atom at C-2 and the bromine atom at C-1 are deactivating, ortho, para-directing groups. In electrophilic aromatic substitution, the strongly activating methoxy group will predominantly direct the incoming electrophile.

The proposed two-step synthesis is as follows:

-

Synthesis of the Precursor: Preparation of 1-bromo-2-fluoro-4-methoxybenzene. This intermediate can be synthesized via various routes, one of which is the bromination of 3-fluoroanisole.

-

Nitration: The nitration of 1-bromo-2-fluoro-4-methoxybenzene to yield the final product. The methoxy group is expected to direct the nitro group to the C-3 position, which is ortho to the methoxy group and sterically accessible.

Below is a diagram illustrating the proposed logical workflow for the synthesis.

Caption: Proposed Synthesis Workflow.

Estimated Physicochemical Properties

The exact physical and chemical properties of this compound have not been experimentally determined. However, by comparing with structurally similar compounds, we can estimate its properties. The following table summarizes the properties of related isomers.

| Property | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 1-Bromo-2-fluoro-3-nitrobenzene | 1-Bromo-2-fluoro-4-methoxybenzene | 1-Bromo-4-fluoro-2-nitrobenzene |

| Molecular Formula | C₇H₅BrFNO₂[1] | C₆H₃BrFNO₂[2] | C₇H₆BrFO[3] | C₆H₃BrFNO₂[4][5] |

| Molecular Weight | 234.02 g/mol [1] | 220.00 g/mol [2] | 205.02 g/mol [3] | 220.00 g/mol [4][5] |

| Appearance | Not specified | Not specified | Solid[3] | Light yellow powder[4][5] |

| Melting Point | Not specified | Not specified | Not specified | 18-19 °C[6] |

| Boiling Point | Not specified | Not specified | Not specified | ~257.5 °C at 760 mmHg[6] |

| Density | Not specified | Not specified | Not specified | ~1.8 g/cm³ at 25 °C[6] |

Based on these related compounds, this compound is expected to be a solid at room temperature with a molecular weight of approximately 266.02 g/mol . It is likely to be sparingly soluble in water but soluble in common organic solvents.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the proposed synthesis. Caution: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Bromo-2-fluoro-4-methoxybenzene (Precursor)

-

Materials: 3-Fluoroanisole, N-Bromosuccinimide (NBS), Acetic Acid, Ice water, Ethyl acetate, Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 3-fluoroanisole (1 equivalent) in acetic acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-fluoro-4-methoxybenzene.

-

Step 2: Synthesis of this compound (Final Product)

-

Materials: 1-Bromo-2-fluoro-4-methoxybenzene, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Dichloromethane, Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1-bromo-2-fluoro-4-methoxybenzene (1 equivalent) with stirring, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Mandatory Visualization

The following diagram illustrates the key transformations in the proposed synthesis of this compound.

Caption: Proposed reaction scheme.

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | FB69786 [biosynth.com]

- 4. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 5. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]

- 6. researchgate.net [researchgate.net]

"1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene, a key intermediate in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₃. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) registry number 1352317-80-6. The structural formula and key identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| CAS Number | 1352317-80-6 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Canonical SMILES | COC1=CC=C(Br)C(F)=C1--INVALID-LINK--[O-] |

| InChI Key | LJJAOMRFFXQENV-UHFFFAOYSA-N |

Synthesis Protocol

A documented method for the synthesis of this compound involves the bromination of 1-fluoro-3-methoxy-2-nitrobenzene.[1]

Experimental Procedure:

-

To a solution of 1-fluoro-3-methoxy-2-nitrobenzene (500 mg, 2.92 mmol, 1 equivalent) in acetic acid (5.0 mL), add bromine (1.87 g, 11.7 mmol, 602 µL, 4.0 equivalents).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After the reaction period, concentrate the mixture under reduced pressure to obtain a residue.

-

Dilute the residue with water to precipitate the crude product.

-

Further purification can be achieved through standard techniques such as recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Analytical Data

While specific, publicly available spectral data for this compound is limited, patent literature indicates that the structures of compounds synthesized from this intermediate have been confirmed using Nuclear Magnetic Resonance (NMR) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This suggests that such analytical data is routinely collected for quality control and structural verification in research and development settings.

For researchers working with this compound, it is recommended to acquire the following analytical data:

-

¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the benzene ring and the presence of the methoxy group.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C-Br, C-F, C-O, and NO₂ stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Its utility has been demonstrated in the development of inhibitors for key biological targets, highlighting its importance in medicinal chemistry.

Role as an Intermediate:

This compound has been utilized in the synthesis of inhibitors for:

-

Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling molecule involved in the innate immune response.[1]

-

CYP11B2 (Aldosterone Synthase): An enzyme responsible for the final step of aldosterone biosynthesis, a target for cardiovascular diseases.[2]

The presence of multiple functional groups (bromo, fluoro, methoxy, and nitro) on the aromatic ring allows for diverse and regioselective chemical modifications, making it a versatile precursor for the construction of complex molecular architectures required for potent and selective drug candidates.

Caption: Role of this compound in drug discovery.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene . Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of substituent effects and known fragmentation patterns of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR spectroscopy are highly influenced by the electron-donating and electron-withdrawing nature of substituents on the benzene ring.[1][2][3] The prediction of chemical shifts for polysubstituted benzenes can be estimated by applying the principle of additivity of substituent chemical shifts (SCS).[4][5]

Predicted ¹H NMR Data (in CDCl₃, relative to TMS)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.2 - 7.5 | Doublet | J(H5-H6) ≈ 8-9 |

| H-6 | 7.8 - 8.1 | Doublet | J(H6-H5) ≈ 8-9 |

Note: These are estimations. The actual spectrum may show more complex second-order effects. The chemical shifts are influenced by the strong electron-withdrawing nitro group and the interplay of inductive and resonance effects from all four substituents.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 110 - 120 |

| C-2 (C-F) | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-3 (C-NO₂) | 145 - 155 |

| C-4 (C-OCH₃) | 155 - 165 |

| C-5 | 115 - 125 |

| C-6 | 125 - 135 |

| OCH₃ | 55 - 65 |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. Other carbons may also show smaller C-F couplings.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.[8][9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1585, 1500 - 1400 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |

| 1275 - 1200 | Aryl-O Stretch (Asymmetric) | Strong |

| 1075 - 1020 | Aryl-O Stretch (Symmetric) | Medium |

| 1200 - 1100 | C-F Stretch | Strong |

| 1100 - 1000 | C-Br Stretch | Medium-Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex bands characteristic of the specific substitution pattern.[10] The strong nitro group absorptions are particularly diagnostic.[11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the weakest bonds.[12][13]

Predicted Mass Spectrometry Fragmentation Data (EI)

| m/z Value | Proposed Fragment Identity | Comments |

| 263/265 | [M]⁺˙ | Molecular ion. The two peaks in a ~1:1 ratio are characteristic of the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

| 217/219 | [M - NO₂]⁺ | Loss of the nitro group. |

| 233/235 | [M - NO]⁺ | Loss of nitric oxide. |

| 248/250 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 232/234 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 184 | [M - Br]⁺ | Loss of the bromine atom. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Note: The fragmentation of aromatic nitro compounds can be complex. The loss of NO₂ followed by CO is a common pathway. The presence of multiple electronegative substituents will influence the relative abundance of the fragment ions.[14][15]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[16]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound.[17]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[18]

-

For ¹H NMR, acquire a spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Identify peak multiplicities and measure coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Method A: Attenuated Total Reflectance (ATR) [19]

-

Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[20]

-

Data Acquisition : Acquire the sample spectrum. Typical settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Cleaning : After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft wipe.

Method B: KBr Pellet Method [21]

-

Sample Preparation :

-

Grind 1-2 mg of the solid sample to a fine powder using a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

-

Gently mix the sample and KBr until the mixture is homogeneous.

-

-

Pellet Formation :

-

Transfer the powder mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the spectrometer's sample holder.

-

Acquire the spectrum using similar parameters as for ATR, after running a background scan of the empty sample compartment.

-

Mass Spectrometry (MS) Protocol (GC-MS with EI)

-

Sample Preparation :

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane, ethyl acetate, or hexane.[22]

-

-

Instrument Setup (Gas Chromatograph - GC) :

-

Injector : Set to a temperature of 250-280°C. Use split mode (e.g., 50:1 split ratio) to prevent column overload.

-

Column : Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program : Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. Hold for several minutes to ensure elution.

-

-

Instrument Setup (Mass Spectrometer - MS) :

-

Data Acquisition and Analysis :

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data.

-

Identify the chromatographic peak corresponding to the compound of interest.

-

Extract the mass spectrum from the peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern. Compare the spectrum to spectral libraries (e.g., NIST, Wiley) if available for similar structures.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]

- 15. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 18. commons.ggc.edu [commons.ggc.edu]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. uib.no [uib.no]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Solubility and Stability of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and specific stability data for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (CAS No. 1352317-80-6) is limited. This guide provides an overview based on the known properties of structurally similar compounds and general principles of organic chemistry. It also outlines detailed experimental protocols for determining these properties.

Executive Summary

This compound is a substituted aromatic compound with functional groups that influence its physicochemical properties. The presence of a nitro group and halogen atoms suggests that it is likely a solid at room temperature with low aqueous solubility and higher solubility in organic solvents. The electron-withdrawing nature of the nitro group, coupled with the presence of halogens, indicates a degree of chemical stability, though it may be susceptible to degradation under harsh conditions such as high temperature, extreme pH, and UV light exposure. This document provides a framework for the experimental determination of its solubility and stability profiles.

Predicted Physicochemical Properties

While specific data for this compound is scarce, the properties of the isomeric compound 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) can offer some insights.

Predicted Solubility Profile

Based on the analogue 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, the solubility of this compound is expected to follow a similar trend.[1] The nonpolar aromatic ring and the halogen substituents likely contribute to poor solubility in water, while the presence of polar functional groups may allow for some solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Practically Insoluble | The molecule is predominantly non-polar. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Aprotic polar solvent capable of dissolving a wide range of organic compounds. |

| Methanol | Soluble | Polar protic solvent that can interact with the polar groups of the solute. |

| Glacial Acetic Acid | Sparingly Soluble | Polar protic solvent, solubility may be limited. |

| Chloroform | Very Slightly Soluble | Non-polar organic solvent. |

Predicted Stability Profile

The stability of nitroaromatic compounds is influenced by the electron-withdrawing nature of the nitro group and the stability of the benzene ring, which makes them generally resistant to oxidative degradation.[2] However, they can be susceptible to other forms of degradation.

-

Thermal Stability: Halogenated nitrobenzyl compounds are known to decompose exothermally, with bromide derivatives being less stable than chlorides.[3] The presence of a nitro group can be an indicator of potential thermal instability.[3] It is recommended that the compound be stored in a dry, cool, and well-ventilated place with the container tightly closed.[4]

-

Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation, which can be initiated by exposure to UV light.[5][6]

-

pH Stability: The molecule lacks readily ionizable groups, suggesting it is likely to be stable under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis of the methoxy group or other degradation pathways could be possible, especially at elevated temperatures.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

3.1.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.1.2 Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease shaking and allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved microparticles.[7]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectroscopy method. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[7]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram 1: Workflow for Solubility Determination by Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies involve exposing the compound to stress conditions more severe than those it would encounter during its shelf life.[5]

3.2.1 Stress Conditions

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 N to 1 N HCl at an elevated temperature (e.g., 60-80 °C).[8]

-

Alkaline Hydrolysis: Treat a solution of the compound with 0.1 N to 1 N NaOH at an elevated temperature (e.g., 60-80 °C).[8]

-

Oxidation: Expose a solution of the compound to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room or elevated temperature.[8]

-

Thermal Degradation: Heat the solid compound or a solution at high temperatures (e.g., 60-105 °C).[8]

-

Photolytic Degradation: Expose the solid compound or a solution to a controlled source of UV and visible light (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[5]

3.2.2 Experimental Procedure

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system. For hydrolytic studies, the compound may need to be dissolved in a co-solvent if it is poorly water-soluble.[9]

-

Stress Application: Expose the samples to the various stress conditions for a defined period. The goal is to achieve a target degradation of 5-20%.[10]

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period to prevent further degradation.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This method must be able to separate the intact compound from its degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed and unstressed samples to identify and quantify the degradation products. The mass balance should be assessed to ensure that all major degradation products are accounted for.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Data Presentation

All quantitative data from the experimental studies should be summarized in clear and concise tables for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| ... | ... |

Table 3: Example of Forced Degradation Study Results

| Stress Condition | Duration | % Degradation of Parent | No. of Degradation Products | Major Degradant (% Area) |

| 0.1 N HCl, 60 °C | 24 h | |||

| 0.1 N NaOH, 60 °C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| 80 °C (Solid) | 48 h | |||

| UV/Vis Light | 7 days |

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

"1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene was found. The following information is compiled from data on structurally similar compounds and general knowledge of aromatic nitro and halogenated compounds. This guide should be used for informational purposes only. Always consult with a qualified safety professional and refer to the most current safety data available for related compounds before handling this chemical.

Chemical and Physical Properties

| Property | 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 4-Bromo-1-fluoro-2-nitrobenzene |

| Molecular Formula | C₇H₅BrFNO₃[1] | C₇H₅BrFNO₂[2] | C₆H₃BrFNO₂ |

| Molecular Weight | 250.02 g/mol [1] | 234.02 g/mol [2] | 220.0 g/mol [3] |

| Appearance | Solid[1] | Not specified | Dark yellow liquid[3] |

| Boiling Point | Not specified | Not specified | ~257.5 °C at 760 mmHg[3] |

| Density | Not specified | Not specified | ~1.8 g/cm³ at 25 °C[3] |

| Flash Point | Not specified | Not specified | ~109.5 °C[3] |

Hazard Identification and Safety Precautions

Based on the functional groups present (bromo, fluoro, methoxy, and nitro groups on a benzene ring), this compound is anticipated to be a hazardous substance. Aromatic nitro compounds are known to be toxic, mutagenic, and potentially carcinogenic.[4][5] Halogenated aromatic compounds can also exhibit significant toxicity.[6]

Expected Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] The nitro group, in particular, contributes to the toxicity of aromatic compounds.[4]

-

Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

-

Long-term Effects: May cause damage to organs through prolonged or repeated exposure.[7]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

In case of exposure, follow these general first-aid procedures. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Handle under an inert atmosphere if the compound is sensitive to air or moisture.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

General Synthesis Protocol (Hypothetical)

A plausible synthesis for this compound would involve the nitration of a corresponding substituted benzene derivative. The following is a general, hypothetical procedure based on the synthesis of similar compounds.[8]

Reaction: 1-Bromo-2-fluoro-4-methoxybenzene + HNO₃/H₂SO₄ → this compound

Materials:

-

1-Bromo-2-fluoro-4-methoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring.

-

Dissolve 1-Bromo-2-fluoro-4-methoxybenzene in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add the solution of the starting material dropwise to the nitrating mixture, maintaining the temperature at 0°C.

-

After the addition is complete, let the reaction stir at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Protocol for Reduction of the Nitro Group

The nitro group in aromatic compounds can be reduced to an amine, which is a common transformation in drug development. Several methods can be employed.[9][10][11]

Method 1: Catalytic Hydrogenation

-

Dissolve the nitroaromatic compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the amino product.

Method 2: Metal-Acid Reduction

-

Suspend the nitroaromatic compound in a mixture of a solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid).

-

Add a metal, such as iron powder or tin(II) chloride, in portions.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the amino product.

Visualizations

Caption: General workflow for the safe handling of this compound.

Caption: Potential reactivity pathways for this compound.

References

- 1. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFO | CID 3718444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. web.mst.edu [web.mst.edu]

- 10. researchgate.net [researchgate.net]

- 11. lkouniv.ac.in [lkouniv.ac.in]

The Synthetic Versatility of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene: A Technical Primer

For Immediate Release

This technical guide explores the potential applications of the polysubstituted aromatic compound, 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene, in the realm of modern organic synthesis. While specific literature on this exact molecule is limited, its rich functionality suggests a versatile role as a key building block in the construction of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This document outlines its predicted reactivity based on well-established chemical principles and data from analogous structures, providing researchers, scientists, and drug development professionals with a roadmap for its potential utilization.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the interplay of its four distinct functional groups: a bromine atom, a fluorine atom, a methoxy group, and a nitro group. The electronic nature and strategic positioning of these substituents on the benzene ring open avenues for a variety of selective transformations. The strong electron-withdrawing nitro group significantly influences the reactivity of the entire aromatic system, setting the stage for several key reaction classes.

Predicted Reaction Pathways

Based on extensive data from structurally similar compounds, three primary reaction pathways are anticipated for this compound: Nucleophilic Aromatic Substitution (SNA r), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the presence of the ortho- and para-directing nitro group. This strong activation makes the fluorine atom an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.

Potential Nucleophiles and Products:

-

Amines: Reaction with primary or secondary amines would yield N-substituted-2-amino-4-methoxy-3-nitrobenzene derivatives, which are valuable precursors for various heterocyclic compounds.

-

Alkoxides: Treatment with alkoxides would lead to the formation of dialkoxy-nitrobenzene derivatives.

-

Thiols: Reaction with thiols would provide access to thioether-containing aromatic compounds.

Caption: Predicted Nucleophilic Aromatic Substitution (SNAr) pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 1-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential Coupling Partners and Products:

-

Boronic Acids (Suzuki-Miyaura): Coupling with aryl or alkyl boronic acids would produce novel biaryl or alkyl-aryl compounds. This is a powerful method for extending the carbon skeleton.[1]

-

Amines (Buchwald-Hartwig): This reaction would provide an alternative route to N-arylated products, complementing the SNAr pathway.

-

Alkynes (Sonogashira): Coupling with terminal alkynes would introduce an alkynyl moiety, a versatile functional group for further transformations.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Nitro Group Reduction

The nitro group is readily reduced to an amino group under various conditions. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes. The resulting aniline derivative can undergo a plethora of subsequent reactions, including diazotization, acylation, and cyclization.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts such as Pd/C or Raney Nickel with hydrogen gas is a clean and efficient method. Raney Nickel is often preferred to avoid dehalogenation.

-

Metal/Acid Reduction: Reagents like iron (Fe) or tin(II) chloride (SnCl2) in acidic media are classic and effective methods for nitro group reduction.[2][3][4]

Caption: Logical flow of nitro group reduction and subsequent reactions.

Quantitative Data from Analogous Systems

The following tables summarize typical reaction conditions and yields for the key transformations discussed, based on data from structurally related bromofluoronitrobenzene derivatives. These serve as a starting point for reaction optimization with this compound.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Aryl Halide (Analogue) | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4-difluoronitrobenzene | Morpholine | Ethanol | 80 | 4 | 95 |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol | 25 | 2 | 98 |

| 5-Fluoro-2-nitroaniline | Aniline | DMSO | 120 | 12 | 78 |

Table 2: Suzuki-Miyaura Cross-Coupling

| Aryl Bromide (Analogue) | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 4-Bromonitrobenzene | 4-Methoxyphenylboronic acid | PdFe₂O₄ | K₂CO₃ | Methanol/H₂O | 100 | 95 |

Table 3: Nitro Group Reduction

| Nitro Compound (Analogue) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,3-Dinitrobenzene | Zn/NH₄Cl | Water | Reflux | 3 | 85 |

| 4-Nitroacetophenone | Sn/HCl | Ethanol | Reflux | 2 | 90 |

| 2-Nitrophenol | H₂ (1 atm), Pd/C | Methanol | 25 | 1 | >95 |

Detailed Experimental Protocols (Generalized)

The following are generalized experimental protocols for the key reaction types, which should be adapted and optimized for this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or DMF) is added the amine (1.2 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system (e.g., a mixture of toluene and water) is added.

-

The reaction mixture is heated to 90-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by flash chromatography to yield the coupled product.

Protocol 3: General Procedure for Nitro Group Reduction with Iron

-

In a round-bottom flask, this compound (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Iron powder (5.0 eq) and a catalytic amount of hydrochloric acid (or acetic acid) are added to the solution.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

The hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated, and the pH is adjusted to basic with an aqueous solution of NaHCO₃ or NaOH.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to give the crude aniline derivative, which can be purified by crystallization or chromatography.

Conclusion

This compound represents a promising, albeit underexplored, building block for organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. These reactions provide access to a diverse array of complex molecules with potential applications in medicinal chemistry and material science. The experimental data and protocols provided in this guide, derived from analogous systems, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. Further investigation into the specific reactivity and applications of this compound is warranted and is expected to unveil novel synthetic pathways and molecular architectures.

References

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. davidpublisher.com [davidpublisher.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in Pharmaceutical Development: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical research and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This technical guide delves into the core attributes of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene, a highly functionalized aromatic compound, and elucidates its potential as a versatile intermediate in the creation of next-generation pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and discovery of new chemical entities.

Physicochemical Properties and Structural Features

This compound (CAS No. 1352317-80-6) is a polysubstituted benzene derivative characterized by a unique arrangement of functional groups that impart a desirable combination of reactivity and metabolic stability. The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the aromatic ring offers multiple avenues for synthetic elaboration.

| Property | Value |

| CAS Number | 1352317-80-6 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Appearance | (Predicted) Pale yellow solid |

| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Note: Experimental physical properties for this specific compound are not widely available in public literature; the stated properties are based on closely related analogues and computational predictions.

The strategic placement of these substituents governs the molecule's reactivity. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. The methoxy group, an electron-donating group, can influence the regioselectivity of these reactions.

Synthetic Pathways and Key Reactions

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and protocols for analogous compounds. The proposed pathway involves the sequential functionalization of a readily available starting material.

A potential synthetic workflow is outlined below:

Figure 1. Proposed high-level synthetic workflow for this compound.

Experimental Protocol: Nitration of 2-Bromo-3-fluoroanisole (Hypothetical)

This protocol is a generalized procedure based on standard nitration reactions of substituted anisoles and should be optimized for the specific substrate.

Materials:

-

2-Bromo-3-fluoroanisole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-3-fluoroanisole (1.0 eq) in dichloromethane at 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0°C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0°C.

-

Add the nitrating mixture dropwise to the solution of the anisole derivative over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application as a Building Block for Kinase Inhibitors

The structural motif of a substituted aniline or anisole is a common feature in a multitude of kinase inhibitors. The strategic positioning of the functional groups in this compound makes it an attractive precursor for the synthesis of such inhibitors. The nitro group can be readily reduced to an amine, which can then serve as a key pharmacophore for interaction with the hinge region of a kinase active site. The bromo and fluoro substituents can be utilized to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

A key transformation in the utilization of this building block is the reduction of the nitro group to an aniline, followed by a Suzuki coupling reaction to introduce further complexity.

Figure 2. Logical workflow for the utilization of this compound in the synthesis of kinase inhibitors.

Experimental Protocol: Suzuki Coupling of a Derived Aniline (Generalized)

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

Aniline derivative of this compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aniline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.[3]

Potential Biological Targets and Signaling Pathways

Given the prevalence of the substituted aniline scaffold in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[4]

Figure 3. A simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for inhibitors synthesized from the title building block.

Inhibitors designed from this building block could potentially bind to the ATP-binding site of PI3K or other kinases in this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth and survival. The unique substitution pattern of the starting material allows for fine-tuning of the inhibitor's properties to achieve high potency and selectivity.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex pharmaceutical agents. Its rich chemical functionality provides a robust platform for the introduction of diverse structural motifs, making it particularly suitable for the development of kinase inhibitors. The synthetic strategies and potential applications outlined in this guide underscore the value of this compound in modern drug discovery programs. Further exploration and optimization of synthetic routes and biological evaluations are warranted to fully realize its potential in developing novel therapeutics.

References

- 1. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. stmarys-ca.edu [stmarys-ca.edu]

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene with various nucleophiles. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) reactions and data from analogous compounds to offer a predictive analysis.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile. Electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), are crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

In the case of this compound, the molecule possesses a strong electron-withdrawing nitro group, which is expected to significantly activate the ring for SNAr. The molecule also contains two potential leaving groups, a bromine atom and a fluorine atom, and an electron-donating methoxy group.

Predicted Reactivity and Regioselectivity

The reactivity of this compound in SNAr reactions is governed by the interplay of the electronic effects of its substituents.

-

Activating Group: The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group. Through its negative inductive (-I) and mesomeric (-M) effects, it strongly withdraws electron density from the aromatic ring, making the carbons bonded to the halogens more electrophilic and susceptible to nucleophilic attack. The stabilization of the negative charge in the Meisenheimer complex is most effective when the EWG is positioned ortho or para to the leaving group. In this molecule, the nitro group is ortho to the fluorine and meta to the bromine.

-

Leaving Groups: Both fluorine and bromine can act as leaving groups. In SNAr reactions, fluoride is generally a better leaving group than bromide. This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.

-

Directing Effects: The methoxy group (-OCH₃) at the 4-position is an electron-donating group (+M > -I). While it generally activates the ring towards electrophilic substitution, in the context of nucleophilic substitution, its electron-donating nature can have a deactivating effect. However, its position relative to the leaving groups is critical.

Based on these principles, the fluorine atom at the 2-position is predicted to be the more reactive site for nucleophilic attack. The nitro group at the 3-position provides strong ortho-activation for the displacement of the fluoride. The bromine atom at the 1-position is meta to the nitro group and thus less activated.

Quantitative Data Summary (Predicted)

| Nucleophile Class | Predicted Reactivity | Potential Products |

| Amines (e.g., Piperidine) | High | 1-(2-Amino-4-methoxy-3-nitrophenyl)piperidine |

| Alkoxides (e.g., Sodium Methoxide) | Moderate to High | 1-Bromo-2,4-dimethoxy-3-nitrobenzene |

| Thiols (e.g., Thiophenol) | High | 1-Bromo-2-(phenylthio)-4-methoxy-3-nitrobenzene |

Experimental Protocols (Generalized)

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound. These should be considered as starting points and may require optimization.

Reaction with an Amine Nucleophile (e.g., Piperidine)

Objective: To synthesize 1-(2-(piperidin-1-yl)-4-methoxy-3-nitrophenyl)ethan-1-one.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

-

Dissolve the starting material in anhydrous DMF (5 mL).

-

Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Objective: To synthesize 1-bromo-2,4-dimethoxy-3-nitrobenzene.

Materials:

-

This compound

-

Sodium methoxide (or sodium metal and anhydrous methanol)

-

Anhydrous Methanol or DMF

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium methoxide (1.2 mmol) in anhydrous methanol or DMF.

-

Add a solution of this compound (1.0 mmol) in the same solvent to the methoxide solution at room temperature.

-

Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction with a Thiol Nucleophile (e.g., Thiophenol)

Objective: To synthesize 1-bromo-4-methoxy-3-nitro-2-(phenylthio)benzene.

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Anhydrous Acetonitrile or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile or DMF (10 mL).

-

Add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows (Visualized)

As this compound is a synthetic intermediate, its direct involvement in biological signaling pathways has not been reported. The following diagrams illustrate the general workflow for the SNAr reactions described.

Conclusion

This compound is predicted to be a reactive substrate for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon, due to the strong activating effect of the ortho-nitro group. While specific experimental data is scarce, the principles of SNAr reactions allow for the rational design of synthetic routes utilizing this compound. The provided generalized protocols offer a foundation for further experimental investigation. It is important to note that this compound is a synthetic building block and is not known to be involved in biological signaling pathways. Further research is warranted to fully characterize its reactivity profile and explore its potential applications in the synthesis of novel chemical entities.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is a polysubstituted aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom, a methoxy group, and a nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. However, the steric hindrance and the potential for competing side reactions necessitate carefully optimized reaction conditions.

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing this compound. The information presented is based on established methodologies for structurally similar electron-deficient and sterically hindered aryl bromides.

Key Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound (analogue) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |

| 2 | 1-Bromo-2-fluoro-3-nitrobenzene | Vinylmagnesium bromide | Not Specified | Not Specified | Not Specified | THF | -40 | 1 | Not Specified |

| 3 | 4-Bromonitrobenzene | Phenylboronic acid | Pd/C (1) | None | Na₂CO₃ | DMA/H₂O | 100 | 1 | 95 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Deionized water

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add toluene and deionized water (e.g., in a 4:1 ratio).

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2] For the target substrate, this reaction enables the introduction of a wide variety of primary and secondary amines, which is a crucial transformation in the synthesis of many pharmaceutical compounds.[3]

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |

| 2 | 4-Bromonitrobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 98 |

| 3 | 2-Bromonitrobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 85 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2-1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable synthetic intermediates.[4][5]

Data Presentation: Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 4 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (1) | 2 | Et₃N | DMF | 80 | 6 | 88 |

| 3 | 1-Bromo-2-fluorobenzene | 1-Octyne | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH | Toluene | 90 | 12 | 75 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-